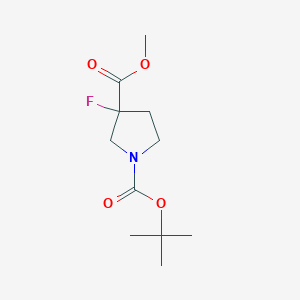
1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one
Vue d'ensemble
Description
1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one is a synthetic compound belonging to the class of heterocyclic compounds. It is characterized by the presence of a benzothiazole ring fused with an imidazolidinone ring, along with a trifluoromethyl group.
Méthodes De Préparation
The synthesis of 1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent to form the imidazolidinone ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve efficient synthesis.
Analyse Des Réactions Chimiques
1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified chemical and physical properties.
Applications De Recherche Scientifique
1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
1-Benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one can be compared with other similar compounds, such as:
Benzothiazole: Lacks the imidazolidinone ring and trifluoromethyl group, resulting in different chemical and biological properties.
Imidazolidinone: Does not contain the benzothiazole ring, leading to variations in reactivity and applications.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups but different core structures, exhibiting distinct properties and uses.
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-6-yl)-5-(trifluoromethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)9-4-15-10(18)17(9)6-1-2-7-8(3-6)19-5-16-7/h1-3,5,9H,4H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSLSNHEHXQJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)N1)C2=CC3=C(C=C2)N=CS3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)



![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)



